molecular formula C18H17Br2N5O B11284385 1-{3,5-bis[(3-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone

1-{3,5-bis[(3-bromobenzyl)amino]-1H-1,2,4-triazol-1-yl}ethanone

Cat. No.: B11284385
M. Wt: 479.2 g/mol
InChI Key: NOFGMGQEKJSQSA-UHFFFAOYSA-N
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Description

1-[3,5-BIS({[(3-BROMOPHENYL)METHYL]AMINO})-1H-1,2,4-TRIAZOL-1-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-BIS({[(3-BROMOPHENYL)METHYL]AMINO})-1H-1,2,4-TRIAZOL-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.

    Introduction of Bromophenyl Groups: The bromophenyl groups can be introduced through a nucleophilic substitution reaction using bromobenzylamine and a suitable electrophile.

    Coupling Reactions: The final step involves coupling the triazole ring with the bromophenyl groups under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-BIS({[(3-BROMOPHENYL)METHYL]AMINO})-1H-1,2,4-TRIAZOL-1-YL]ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromobenzylamine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3,5-BIS({[(3-BROMOPHENYL)METHYL]AMINO})-1H-1,2,4-TRIAZOL-1-YL]ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[3,5-BIS({[(3-BROMOPHENYL)METHYL]AMINO})-1H-1,2,4-TRIAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and target involved.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A compound with a similar bromophenyl group and pyrazole ring.

    Imidazole Derivatives: Compounds containing imidazole rings, which share some structural similarities with triazoles.

Uniqueness

1-[3,5-BIS({[(3-BROMOPHENYL)METHYL]AMINO})-1H-1,2,4-TRIAZOL-1-YL]ETHAN-1-ONE is unique due to its specific combination of bromophenyl groups and a triazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17Br2N5O

Molecular Weight

479.2 g/mol

IUPAC Name

1-[3,5-bis[(3-bromophenyl)methylamino]-1,2,4-triazol-1-yl]ethanone

InChI

InChI=1S/C18H17Br2N5O/c1-12(26)25-18(22-11-14-5-3-7-16(20)9-14)23-17(24-25)21-10-13-4-2-6-15(19)8-13/h2-9H,10-11H2,1H3,(H2,21,22,23,24)

InChI Key

NOFGMGQEKJSQSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=NC(=N1)NCC2=CC(=CC=C2)Br)NCC3=CC(=CC=C3)Br

Origin of Product

United States

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